Tylosin is a macrolide antibiotic that has been widely used in veterinary medicine. It is commonly administered to livestock, such as beef cattle, swine, and poultry, for various therapeutic, prophylactic, and growth-promoting purposes. The antibiotic is known for its effectiveness against a range of bacterial infections, particularly those caused by Gram-positive organisms and certain Gram-negative bacteria. However, its use has raised concerns regarding the development of antimicrobial resistance, which could have implications for both animal and human health12610.
In beef cattle, tylosin is used as an in-feed antimicrobial to reduce the incidence of liver abscesses. However, its use could select for resistant enteric bacteria, which may contaminate beef products and pose a risk to human health. A systematic review and meta-analysis indicated that feeding tylosin at approved dosages increases the proportion of macrolide-resistant enterococci in the cattle gastrointestinal tract. The study suggests that short durations of tylosin administration may mitigate this impact, and further research is encouraged to explore the effects of minimizing or eliminating tylosin use in beef cattle1.
Tylosin has been evaluated for its effects on experimental piglet pneumonia induced by a homogenate containing mycoplasmas, bacteria, and viruses. The antibiotic significantly reduced the incidence and severity of pneumonic lung lesions and decreased the numbers of various pathogens in the lung tissue of infected piglets. This suggests that tylosin, along with other macrolides like tiamutilin, can be effective in treating respiratory infections in swine2.
In poultry, tylosin is approved for the control of mycoplasmosis. Research has shown that tylosin can modulate immune functions in chickens, enhancing splenocyte proliferation and antitumor activity. These findings suggest that tylosin may have immunomodulatory effects in addition to its antimicrobial properties6.
The presence of tylosin in the environment, particularly in surface water and soil, is a growing concern. Studies have shown that tylosin can affect the growth and photosynthesis of algae, indicating potential ecological impacts. In soil, tylosin's cation exchange behavior has been characterized, revealing its interactions with soil cations and iron oxides, which could influence its environmental fate and transport89.
Tylosin has been used to treat antibiotic-responsive enteropathy in dogs. An in vitro study investigated the effects of tylosin on the composition and metabolism of canine fecal microbiota. The study found that tylosin exhibited inhibitory effects on certain microbial populations and metabolites, which were partially counteracted by the supplementation of prebiotics7.
In honeybee colonies, tylosin is used to control American foulbrood, a bacterial disease. The antibiotic can be applied as a dust or patty, with the dust method being favored due to concerns about the proliferation of small hive beetles and potential disease resistance associated with the patty method3.
Recent studies have highlighted the anti-inflammatory properties of tylosin and its derivatives, such as tylvalosin and tilmicosin. These macrolides have been shown to attenuate acute lung injury and modulate the expression of inflammatory genes and cytokines in various animal models. This suggests potential therapeutic applications beyond their antimicrobial effects45.
Methods of Synthesis
The biosynthesis of tylosin occurs through a complex pathway involving multiple enzymatic reactions. The key steps include:
In laboratory settings, total synthesis has been achieved through regio- and stereoselective methods, allowing for the modification of tylosin-related compounds to enhance their antibacterial properties .
Molecular Structure
Tylosin has a complex molecular structure characterized by a large lactone ring and multiple sugar moieties. The molecular formula is with a molecular weight of approximately 916.14 g/mol. The structure includes:
The structural complexity allows for various modifications which can lead to derivatives with altered pharmacological profiles .
Chemical Reactions Involving Tylosin
Tylosin undergoes several chemical reactions during synthesis and application:
Mechanism of Action
Tylosin exerts its antibacterial effects primarily by binding to the 50S ribosomal subunit, inhibiting protein synthesis. This binding prevents the translocation step in protein elongation, effectively halting bacterial growth. The mechanism involves:
Studies indicate that tylosin's effectiveness can be influenced by its concentration and the presence of other compounds in the environment .
Physical and Chemical Properties
Tylosin appears as a white to buff-colored powder. Key properties include:
These properties are crucial for its formulation into injectable solutions used in veterinary medicine .
Scientific Applications
Tylosin is primarily used in veterinary medicine but has potential applications in other areas:
Tylosin is a secondary metabolite naturally produced by the Gram-positive soil bacterium Streptomyces fradiae, a member of the Actinomycetota phylum renowned for its antibiotic-producing capabilities. The compound's biosynthesis represents a remarkable feat of microbial engineering, orchestrated by an extensive gene cluster spanning over 80 kilobases on the bacterial chromosome. Genomic sequencing of industrial production strains has revealed a complex assembly of at least 43 open reading frames (ORFs) dedicated to tylosin production, modification, resistance, and regulation [9]. This biosynthetic machinery employs a sophisticated polyketide synthase (PKS) system designated TylGV, which utilizes modular enzymatic domains to assemble the characteristic 16-membered macrolactone backbone (tylactone) through sequential condensation of malonyl-CoA extender units [6].
The biosynthesis proceeds through three major phases:
The accessory thioesterase TylO (encoded by orf5) performs a critical editing function by hydrolyzing aberrant polyketide intermediates that would otherwise stall the PKS complex. Experimental disruption of tylO reduces tylosin production by at least 85%, confirming its indispensable role in efficient biosynthesis [6]. The pathway culminates in O-methylation modifications catalyzed by TylF (mycinose biosynthesis) and TylE (mycarose methylation), which enhance the molecule's biological activity and stability.
Table 1: Key Enzymes in Tylosin Biosynthesis
Gene | Protein Function | Catalytic Role | Biosynthetic Impact |
---|---|---|---|
tylGV | Polyketide synthase module | Chain elongation and ring closure | Generates tylactone backbone |
tylH | Cytochrome P450 | C-20 hydroxylation | Introduces essential hydroxyl group |
tylN | Glycosyltransferase | Mycaminose attachment | First sugar addition to tylactone |
tylF | Methyltransferase | Mycarose methylation | Enhances antimicrobial activity |
tylE | Methyltransferase | Mycinose methylation | Completes final modification |
tylO | Thioesterase | Error correction | Prevents PKS complex stalling |
Modern industrial production leverages engineered Streptomyces strains with enhanced tylosin yields through combinatorial overexpression of efflux genes (tlrC), S-adenosyl methionine (SAM) biosynthesis genes (metKcs, adoKcs-metFcs), and pathway-specific regulatory genes (tylR). These metabolic engineering approaches have increased production titers to approximately 11.35 g/L in optimized fermentation systems [9], demonstrating how fundamental understanding of biosynthesis enables industrial application.
Tylosin belongs to the 16-membered macrolide subclass, characterized by a macrocyclic lactone ring containing sixteen atoms, distinguishing it from 14-membered (erythromycin, clarithromycin) and 15-membered (azithromycin) counterparts. Its chemical structure (C₄₆H₇₇NO₁₇) features a complex polyketide-derived aglycone (tylactone) decorated with three deoxygenated carbohydrate moieties: β-D-mycaminose, α-L-mycarose, and β-D-mycinose [1] [5]. This multi-sugar architecture contributes significantly to its pharmacological properties and distinguishes it from simpler macrolides.
The antimicrobial spectrum of tylosin aligns with general macrolide characteristics but exhibits distinctive strengths:
Tylosin exhibits several pharmacological advantages over smaller-ring macrolides:
Table 2: Structural and Functional Comparison of Macrolide Subclasses
Characteristic | 14-Membered | 15-Membered (Azalides) | 16-Membered |
---|---|---|---|
Prototype | Erythromycin | Azithromycin | Tylosin |
Lactone Ring Size | 14 atoms | 15 atoms | 16 atoms |
Sugar Attachments | 1-2 | 1-2 | 3 |
Antimicrobial Spectrum | Gram-positive, limited Gram-negative | Extended Gram-negative coverage | Gram-positive, mycoplasma |
GI Tolerance | Moderate to poor | Moderate | Good |
Drug Interactions | Significant CYP450 inhibition | Moderate CYP450 inhibition | Minimal CYP450 inhibition |
Veterinary Use | Limited | Moderate | Extensive |
Tylosin's structural complexity is further evidenced by its natural occurrence as a mixture of four major components: tylosins A (≈90%), B, C, and D. These variants differ in specific functional groups but collectively contribute to the antibiotic's overall potency [1]. This natural variation underscores the chemical diversity within the 16-membered macrolide subclass and provides opportunities for semi-synthetic modifications to enhance therapeutic properties.
The global regulatory landscape governing tylosin has undergone profound transformation, reflecting evolving understanding of antimicrobial resistance dynamics. Historically, tylosin enjoyed widespread agricultural utilization as a growth promoter in livestock and aquaculture, administered at subtherapeutic levels to enhance feed efficiency and weight gain in species including swine, poultry, and cattle [1] [7]. This practice stemmed from observations that low-dose antibiotics improved production metrics, though the precise mechanisms remained incompletely understood.
Critical regulatory milestones have progressively restricted tylosin's non-therapeutic applications:
These regulatory shifts emerged from compelling scientific evidence linking agricultural antimicrobial use to resistance selection. Research demonstrated that subinhibitory tylosin concentrations in animal feed promoted selection for macrolide-resistant enterococci, staphylococci, and campylobacters – pathogens with significant zoonotic potential [7]. The European Food Safety Authority (EFSA) specifically identified knowledge gaps regarding the Feed Antimicrobial Resistance Selection Concentration (FARSC) for tylosin, acknowledging that current data inadequately support quantitative risk assessments of resistance selection during therapeutic use [7].
Regulatory approaches have shifted toward stringent risk management:
Table 3: Global Regulatory Status Evolution of Tylosin
Regulatory Aspect | Historical Position | Contemporary Position |
---|---|---|
Growth Promotion | Permitted globally | Banned in EU, restricted in US |
Administration Route | Oral, intramuscular, intramammary | Oral and injectable forms retained with restrictions |
Access Category | Over-the-counter | Veterinary prescription only |
Dairy Cattle Use | Unrestricted | Contraindicated in lactating animals |
Residue Monitoring | Limited programs | Mandatory surveillance with established MRLs |
Resistance Management | Not considered | Required as part of veterinary oversight |
Current scientific debate centers on defining threshold concentrations below which tylosin contamination in non-target feed does not select for resistance – a complex determination hampered by insufficient data on resistance selection coefficients and population dynamics of gut microbiota [7]. This knowledge gap underscores the tension between veterinary therapeutic needs and public health imperatives, positioning tylosin at the intersection of clinical veterinary medicine and antimicrobial stewardship policy. Future regulatory refinements will likely require integrated pharmacokinetic-pharmacodynamic-resistance modeling to establish evidence-based exposure limits that preserve clinical utility while minimizing resistance selection pressure.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7